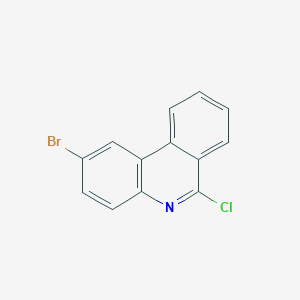

2-Bromo-6-chlorophenanthridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38052-80-1 |

|---|---|

Molecular Formula |

C13H7BrClN |

Molecular Weight |

292.56 g/mol |

IUPAC Name |

2-bromo-6-chlorophenanthridine |

InChI |

InChI=1S/C13H7BrClN/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H |

InChI Key |

KGKQZMKTBCDZCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N=C2Cl |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Pathways for 2 Bromo 6 Chlorophenanthridine and Analogues

Retrosynthetic Analysis and Key Precursors

A common retrosynthetic approach to the phenanthridine (B189435) core involves the disconnection of one of the carbon-carbon or carbon-nitrogen bonds of the central pyridine (B92270) ring. For 2-Bromo-6-chlorophenanthridine, a primary disconnection strategy involves an intramolecular cyclization of a suitably substituted biphenyl (B1667301) precursor.

A plausible retrosynthetic pathway begins by disconnecting the N5-C6 bond, leading back to a 2-amino-2'-functionalized biphenyl derivative. This intermediate can be further broken down into two simpler aromatic precursors: a substituted aniline (B41778) and a substituted benzene (B151609) derivative. Specifically, for this compound, the key precursors could be envisioned as a di-halogenated 2-aminobiphenyl (B1664054) derivative which can be formed from coupling two simpler aromatic rings. For instance, a retrosynthetic analysis might identify precursors such as a halogenated 2-aminobiphenyl-2'-carbaldehyde or a related derivative that can undergo intramolecular cyclization.

The key precursors for the synthesis of this compound would therefore be appropriately substituted benzene rings that can be coupled and then cyclized. For example, a substituted aniline and a 2-formylphenyl boronic acid derivative could serve as precursors for a palladium-catalyzed cross-coupling reaction followed by condensation. researchgate.net

Palladium-Catalyzed Cyclization and Cross-Coupling Methodologies

Palladium catalysis has emerged as a powerful tool for the construction of complex aromatic systems, and the synthesis of phenanthridines has greatly benefited from these advancements. lookchem.com

Tandem Pd-Catalyzed Cross-Coupling/Condensation Protocols

A highly efficient one-pot strategy for the synthesis of phenanthridine derivatives involves a tandem palladium-catalyzed Suzuki cross-coupling reaction followed by an intramolecular condensation. This approach is particularly useful for constructing halogenated phenanthridines. For the synthesis of this compound, this would involve the coupling of an appropriately substituted aniline with a 2-formylphenylboronic acid derivative. researchgate.net

The general mechanism for this process begins with the oxidative addition of the palladium(0) catalyst to an aryl halide. The resulting arylpalladium(II) complex then undergoes transmetalation with the boronic acid derivative. Subsequent reductive elimination forms the C-C bond of the biphenyl intermediate and regenerates the palladium(0) catalyst. The in situ formed 2-aminobiphenyl-2'-carbaldehyde derivative then undergoes a spontaneous intramolecular condensation to form the phenanthridine ring system. This tandem approach offers high atom economy and procedural simplicity. researchgate.net

| Reaction Step | Description |

| Oxidative Addition | Pd(0) inserts into the aryl-halide bond. |

| Transmetalation | The aryl group from the boronic acid is transferred to the Pd(II) complex. |

| Reductive Elimination | The two aryl groups couple, forming the biphenyl, and regenerating Pd(0). |

| Condensation | The amino group of the biphenyl intermediate reacts with the aldehyde to form the phenanthridine. |

Intramolecular C-H Arylation Approaches

Another powerful palladium-catalyzed strategy for phenanthridine synthesis is through intramolecular C-H arylation. beilstein-journals.orgrsc.org This method involves the formation of a new C-C bond by activating a typically inert C-H bond. For the synthesis of this compound, a precursor such as an N-aryl-2-halobenzamide could be employed. rsc.org

The catalytic cycle is generally believed to involve the oxidative addition of the palladium(0) catalyst to the aryl halide bond of the precursor. This is followed by an intramolecular C-H bond activation step, which can proceed through various mechanisms, such as concerted metalation-deprotonation or oxidative addition. The resulting palladacycle then undergoes reductive elimination to form the phenanthridine ring and regenerate the palladium(0) catalyst. The presence of directing groups can significantly influence the regioselectivity and efficiency of the C-H activation step. beilstein-journals.orgnih.gov

Radical Cyclization Approaches for Phenanthridine Ring System Construction

Radical cyclization reactions offer an alternative pathway to the phenanthridine core, often under mild conditions. wikipedia.org These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an aromatic ring. nih.gov

One common approach involves the generation of an iminyl radical from a precursor such as a biphenyl-2-carbaldehyde oxime derivative. nih.gov Photochemical methods can be employed to initiate the homolytic cleavage of the N-O bond of an O-acetyl oxime, generating the iminyl radical. This radical can then attack the adjacent aromatic ring in an intramolecular fashion. Subsequent rearomatization leads to the formation of the phenanthridine product. This strategy has been successfully applied to the synthesis of natural products containing the phenanthridine core. nih.gov Visible light-mediated processes have also been developed, utilizing a photocatalyst to initiate the radical cascade cyclization of precursors like aryl isocyanides. rsc.org

| Radical Generation Method | Precursor Example | Conditions |

| Photochemical | Biphenyl-2-carbaldehyde O-acetyl oxime | UV irradiation nih.gov |

| Visible-light photocatalysis | ortho-substituted aryl isocyanides | Ru-photocatalyst, oxidant rsc.org |

Transition Metal-Free and Green Chemistry Synthetic Paradigms

In the pursuit of more sustainable and cost-effective synthetic methods, transition-metal-free approaches to phenanthridine synthesis have been developed. These methods avoid the use of expensive and potentially toxic heavy metals.

Hydride-Induced Anionic Cyclization

A notable transition-metal-free method for the synthesis of phenanthridines is the hydride-induced anionic cyclization of dihalogenated biarylnitriles. This approach relies on the nucleophilic attack of a hydride on the nitrile group, which initiates an intramolecular cyclization.

The proposed mechanism involves the reduction of the biaryl bromo-nitrile precursor with a hydride source. This leads to an anionic intermediate that undergoes an intramolecular nucleophilic aromatic substitution (SNAr) reaction, displacing the halogen on the adjacent aromatic ring to form the phenanthridine ring system. This method provides a concise route to polysubstituted phenanthridines and avoids the need for a transition metal catalyst.

Solvent-Free Synthetic Protocols

The development of solvent-free reaction conditions is a significant advancement in green chemistry, aiming to reduce environmental impact and improve reaction efficiency. In the synthesis of phenanthridine derivatives, mechanochemical processes have been shown to be a viable alternative to traditional solvent-based methods.

An iodine-mediated, environmentally benign synthesis of multi-substituted quinoline (B57606) derivatives, which are structurally related to phenanthridines, has been developed using a solvent-free mechanochemical process. researchgate.net This method utilizes appropriately designed and easily accessible protecting group-free aniline derivatives for the oxidative annulation reaction, yielding a series of quinoline derivatives with variable functionalities in up to 89% isolated yield. researchgate.net A key feature of this methodology is that the activator, iodine, remains in the quinoline molecule, which allows for further functionalizations. researchgate.net The operational simplicity and mild reaction conditions make this an attractive approach. researchgate.net

While direct solvent-free synthesis of this compound is not explicitly detailed in the provided research, the principles of mechanochemistry and solid-state reactions for related aza-aromatic systems suggest a promising avenue for exploration. Such protocols often involve the grinding or milling of reactants, sometimes in the presence of a catalytic amount of a solid reagent, to initiate the chemical transformation. The absence of a solvent can lead to higher reaction rates, easier product isolation, and reduced waste generation.

Annulation Reactions in Phenanthridine Core Formation

Annulation reactions are fundamental to the construction of the phenanthridine core, involving the formation of a new ring onto a pre-existing one. Various transition-metal-catalyzed and metal-free methods have been developed to achieve this transformation efficiently.

Palladium-catalyzed annulation represents a powerful tool for the synthesis of phenanthridin-6(5H)-one derivatives. A simple procedure has been disclosed for the palladium-mediated annulation of 2-bromobenzamides and 2-bromobenzoic acids, which delivers the phenanthridin-6(5H)-one derivatives in high yields and is compatible with a variety of functional groups. nih.govacs.org This method provides a modular approach to access structurally diversified phenanthridin-6(5H)-one motifs. nih.govacs.org The reaction's versatility has been demonstrated with 2-bromobenzamides substituted with various aliphatic, chloro, and fluoro groups, all providing the expected annulation products in moderate to high yields (62–79%). nih.govacs.org

Copper-catalyzed annulation offers another effective route. A novel procedure for the copper-catalyzed systematic synthesis of phenanthridinium bromide has been reported. acs.org This transformation is achieved through the direct construction of the central pyridinium (B92312) core using an in situ formed biaryl imine as a substrate. acs.org A key advantage of this method is its tolerance of a very wide variety of N-substituents. acs.org

Ruthenium-catalyzed reactions have also been employed. A ruthenium(II)-catalyzed [5 + 1] annulation reaction between 2-arylanilines and cyclopropenones, using a free amine as a directing group, has been developed for the preparation of 6-ethenyl phenanthridine scaffolds. rsc.org This protocol is noted for its use of a cost-effective ruthenium catalyst, good functional group tolerance, and no requirement for an external oxidant. rsc.org

Furthermore, a cascade coupling reaction toward a variety of phenanthridine derivatives has been developed, proceeding via the copper-catalyzed coupling of diaryliodonium salts and nitriles, which then undergoes cyclization into the phenanthridine core. rsc.org Transition-metal-free approaches have also been successful. For instance, the application of a simple diol combined with KOt-Bu resulted in intramolecular C–H arylation to give the respective phenanthridine derivatives. beilstein-journals.org

Optimization of Reaction Conditions and Scalability Considerations

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product, as well as for ensuring the scalability of the synthesis for potential industrial applications. Key parameters that are often optimized include the choice of catalyst, base, solvent, temperature, and reaction time.

In the context of palladium-catalyzed annulation for phenanthridinone synthesis, a trimerization product (triphenylene) was observed under certain conditions, highlighting the importance of fine-tuning the reaction parameters to favor the desired annulation product. nih.gov The effect of reaction temperature is also a critical factor that is typically examined during optimization. nih.govacs.org

Microwave irradiation has emerged as a powerful tool to accelerate reactions and improve yields. The use of controlled microwave heating can dramatically reduce the required reaction time, thereby increasing the efficiency of the reaction. researchgate.net For instance, in copper-catalyzed cross-coupling reactions, microwave irradiation has been successfully applied to generate carbon-carbon and carbon-heteroatom bonds. researchgate.net

For the synthesis of 2-Bromo-6-alkylaminopyridines and 2,6-Dialkylaminopyridines, which can be precursors to more complex heterocyclic systems, high temperatures (180 °C) and extended reaction times (six or more days) were found to be necessary for the desired transformation. georgiasouthern.edu The reactions were monitored using mass spectroscopy to track the formation of the product. georgiasouthern.edu

The scalability of a synthetic route is a major consideration for practical applications. Transition metal-catalyzed processes, while often highly efficient, can face challenges in scalability due to the cost and potential toxicity of the metal catalysts. beilstein-journals.orgnih.gov Therefore, developing transition-metal-free alternatives is an active area of research. beilstein-journals.orgnih.gov The use of readily available and inexpensive starting materials is also a key factor in ensuring the economic viability of a large-scale synthesis. beilstein-journals.org

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is essential for optimizing reaction conditions and for the rational design of new synthetic methods. The formation of the phenanthridine core can proceed through various mechanistic pathways, including radical, photochemical, and metal-catalyzed routes.

One proposed mechanism for phenanthridine formation involves a one-pot condensation reaction. For example, the condensation of an ethanolic mixture of benzaldehyde, cyclohexanone, and ammonium (B1175870) acetate (B1210297) is proposed to form a phenanthridine derivative. researchgate.net

In a photochemically-mediated cyclization, it is hypothesized that an oxime undergoes homolytic cleavage of the N–O bond to give an iminyl radical. beilstein-journals.org This radical then undergoes intramolecular cyclization with concomitant expulsion of a leaving group (such as an ortho-methoxy group) to furnish the phenanthridine. beilstein-journals.org Two possible mechanistic routes can be envisioned depending on whether the reaction proceeds via oxidation of an electron-rich aromatic ring or through the formation of an iminyl radical. beilstein-journals.org

For palladium-catalyzed annulation reactions, a plausible mechanism involves the oxidative addition of a 2-bromobenzamide (B1207801) to a Pd(0) catalyst, forming an aryl-Pd(II) intermediate. acs.org This intermediate can then undergo a second oxidative addition with a 2-bromobenzoic acid to produce a diaryl-Pd(IV) species. acs.org Reductive elimination from this Pd(IV) intermediate would then furnish the desired annulation product and regenerate the Pd(0) catalyst. acs.org

Radical-based syntheses are commonly used for the preparation of 6-aryl or 6-alkylphenanthridine derivatives. beilstein-journals.org These reactions are often initiated by radical initiators or through UV irradiation, sometimes with a photocatalyst. beilstein-journals.orgnih.gov A promising approach involves radical isonitrile insertion to produce imidoyl radical intermediates, which then cyclize to form the phenanthridine. titech.ac.jp The exact mechanism of isonitrile insertion is an area of active investigation, with techniques such as transverse-field muon spin rotation being used to confirm the presence of short-lived imidoyl radical intermediates. titech.ac.jp

The table below summarizes various synthetic strategies for phenanthridine and its analogues, highlighting the diversity of approaches available for constructing this important heterocyclic scaffold.

| Reaction Type | Catalyst/Reagent | Key Features | Reference(s) |

| Mechanochemical Synthesis | Iodine | Solvent-free, environmentally benign, activator retained for further functionalization. | researchgate.net |

| Palladium-Catalyzed Annulation | Palladium | High yields, compatible with various functional groups, modular. | nih.govacs.org |

| Copper-Catalyzed Annulation | Copper | Direct construction of pyridinium core, tolerance of diverse N-substituents. | acs.org |

| Ruthenium-Catalyzed [5+1] Annulation | Ruthenium(II) | Cost-effective catalyst, good functional group tolerance, no external oxidant required. | rsc.org |

| Cascade Annulation | Copper | Forms phenanthridine core from diaryliodonium salts and nitriles. | rsc.org |

| Photochemically-Mediated Cyclization | UV irradiation | Proceeds via radical intermediates, useful for specific substitution patterns. | beilstein-journals.org |

Chemical Reactivity and Functionalization of 2 Bromo 6 Chlorophenanthridine

Halogen Atom Manipulation and Substitution Reactions

The two halogen atoms on the phenanthridine (B189435) skeleton, bromine at position C2 and chlorine at C6, are key sites for chemical manipulation. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In substrates with multiple different halogens, the reaction site is often determined by the bond dissociation energy of the carbon-halogen bond (C-I > C-Br > C-Cl). rsc.org Consequently, oxidative addition of the palladium(0) catalyst typically occurs preferentially at the weaker C-Br bond over the stronger C-Cl bond.

Suzuki-Miyaura Coupling: This reaction would selectively replace the bromine atom at the C2 position with an aryl, heteroaryl, or alkyl group by reacting 2-Bromo-6-chlorophenanthridine with an appropriate organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. nih.govwikipedia.org This selectivity allows for the stepwise introduction of different substituents.

Other Cross-Coupling Reactions: Similarly, other palladium-catalyzed reactions such as Stille (using organostannanes), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig amination (using amines) are expected to show selectivity for the C2 position.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. wikipedia.org The electron-deficient nature of the phenanthridine ring activates it for this type of reaction. The relative positions of the halogens with respect to the ring nitrogen influence their reactivity. The C6 position is para to the ring nitrogen, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. masterorganicchemistry.com This makes the C6-chloro position particularly susceptible to displacement by strong nucleophiles like alkoxides, thiolates, or amines, potentially even in preference to the C2-bromo position depending on the reaction conditions. wikipedia.orgnih.gov

Derivatization Strategies for Structural Modification

The halogen atoms on this compound serve as versatile anchor points for a variety of derivatization strategies, enabling extensive structural modification of the phenanthridine core. These modifications are crucial for tuning the molecule's electronic, photophysical, and biological properties.

Selective cross-coupling reactions at the more reactive C2-Br bond provide a primary route for introducing new functionalities. Following the initial modification at C2, a subsequent, often more forcing, cross-coupling reaction can be employed to functionalize the C6-Cl position. Alternatively, nucleophilic aromatic substitution can be used to introduce different groups, particularly at the electronically activated C6 position. This sequential approach allows for the synthesis of a diverse library of disubstituted phenanthridine derivatives.

The table below outlines potential derivatization strategies for this compound.

| Reaction Type | Position | Reagent Class | Functional Group Introduced | Example Reagent |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C2 (preferential) | Organoboron compounds | Aryl, Heteroaryl, Alkyl, Vinyl | Phenylboronic acid |

| Buchwald-Hartwig Amination | C2 (preferential) | Amines (primary, secondary) | Amino groups (-NRR') | Morpholine |

| Sonogashira Coupling | C2 (preferential) | Terminal alkynes | Alkynyl groups | Phenylacetylene |

| Nucleophilic Aromatic Substitution (SNAr) | C6 (activated) | Alkoxides, Amines, Thiolates | Ether, Amino, Thioether | Sodium methoxide |

| Stille Coupling | C2 (preferential) | Organostannanes | Aryl, Vinyl, Alkyl | Tributyl(phenyl)stannane |

| Heck Coupling | C2 (preferential) | Alkenes | Alkenyl groups | Styrene |

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The chemical behavior of this compound is a classic example of how the electronic nature of a heterocyclic ring system dictates its reactivity towards electrophiles and nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): The phenanthridine nucleus is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which polarizes the ring system and makes it susceptible to attack by nucleophiles. wikipedia.orgnih.gov This effect is analogous to the reactivity seen in pyridines, which are more reactive towards nucleophiles than benzene (B151609). wikipedia.org The presence of two electron-withdrawing halogen atoms (bromine and chlorine) further enhances this electrophilicity, activating the ring for SNAr.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. In the second step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring. libretexts.org The rate of reaction is favored by strong electron-withdrawing groups, like the ring nitrogen, positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge. masterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Substitution (EAS): In contrast, electrophilic aromatic substitution on this compound is expected to be highly unfavorable. EAS reactions require an electron-rich aromatic ring to act as a nucleophile to attack the incoming electrophile. wikipedia.orgmasterorganicchemistry.com The phenanthridine ring is strongly deactivated towards electrophilic attack for three main reasons:

The Ring Nitrogen: The electronegative nitrogen atom withdraws electron density from the ring through an inductive effect. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen atom becomes protonated, acquiring a positive charge and becoming an even more powerful deactivating group. wikipedia.orgresearchgate.net

Halogen Substituents: Both bromine and chlorine are deactivating groups. While they donate electron density weakly through resonance, their strong electron-withdrawing inductive effect dominates, reducing the nucleophilicity of the ring.

Loss of Aromaticity: The intermediate in EAS is a positively charged carbocation (an arenium ion or sigma complex). masterorganicchemistry.com Forming this intermediate from an already electron-poor system is energetically costly.

Polynuclear aromatic hydrocarbons like phenanthrene are generally more reactive than benzene in substitution reactions because the energy loss to disrupt aromaticity in the first step is lower. libretexts.org However, for phenanthridine, the deactivating influence of the nitrogen atom and the two halogens would counteract this inherent reactivity, making EAS a difficult transformation.

Formation of Coordination Complexes and Ligand Chemistry

The phenanthridine scaffold contains a nitrogen atom with a lone pair of electrons in an sp²-hybridized orbital, making it a good Lewis base. This allows this compound to function as a monodentate N-donor ligand in coordination chemistry, forming complexes with various metal ions. researchgate.net The phenanthridine nitrogen can coordinate to transition metals such as silver(I), palladium(II), copper(II), and rhenium, among others. cdnsciencepub.commdpi.com

The formation of a coordination complex involves the donation of the nitrogen's lone pair into a vacant orbital of the metal center, forming a coordinate covalent bond. The properties of the resulting metal complex, such as its geometry, stability, and photophysical characteristics, are influenced by the electronic nature of the ligand. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Bromo-6-chlorophenanthridine, both ¹H and ¹³C NMR would provide definitive information on the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit signals in the aromatic region, typically between δ 7.0 and 9.5 ppm. The substitution pattern of the bromine and chlorine atoms on the phenanthridine (B189435) core will influence the chemical shifts and coupling constants of the remaining protons. The protons on the phenanthridine skeleton are expected to show complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. Protons in closer proximity to the electronegative halogen atoms and the nitrogen atom are anticipated to be deshielded and resonate at a higher chemical shift (downfield). For instance, the proton at position 5, being adjacent to the nitrogen and the chlorine-bearing ring, would likely be one of the most downfield signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show 13 distinct signals for the 13 carbon atoms of the phenanthridine core, unless there is accidental overlap. The carbons directly bonded to the bromine and chlorine atoms (C-2 and C-6) will exhibit characteristic chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The carbon atoms in the vicinity of the nitrogen atom will also be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in ppm relative to TMS.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~ 8.0 - 8.2 | ~ 125 - 128 |

| C2 | - | ~ 120 - 123 (C-Br) |

| C3 | ~ 7.6 - 7.8 | ~ 130 - 133 |

| C4 | ~ 8.4 - 8.6 | ~ 128 - 131 |

| C4a | - | ~ 130 - 133 |

| C5 | ~ 9.2 - 9.4 | ~ 150 - 153 |

| C6 | - | ~ 145 - 148 (C-Cl) |

| C6a | - | ~ 123 - 126 |

| C7 | ~ 7.8 - 8.0 | ~ 127 - 130 |

| C8 | ~ 7.6 - 7.8 | ~ 124 - 127 |

| C9 | ~ 8.1 - 8.3 | ~ 129 - 132 |

| C10 | ~ 8.7 - 8.9 | ~ 126 - 129 |

| C10a | - | ~ 132 - 135 |

| C10b | - | ~ 135 - 138 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₇BrClN), mass spectrometry would provide unambiguous confirmation of its molecular formula.

Due to the presence of bromine and chlorine, which have characteristic isotopic distributions (Bromine: ⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%; Chlorine: ³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a distinctive isotopic cluster pattern for the molecular ion. The molecular ion peak (M) will be accompanied by M+2 and M+4 peaks with specific relative intensities, which is a hallmark of compounds containing one bromine and one chlorine atom. libretexts.org High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, further confirming the elemental composition.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | Isotopic Composition | Relative Mass (Da) | Predicted Relative Intensity (%) |

| [M]⁺ | ¹²C₁₃¹H₇⁷⁹Br³⁵ClN | ~ 290.96 | 100 |

| [M+2]⁺ | ¹²C₁₃¹H₇⁸¹Br³⁵ClN / ¹²C₁₃¹H₇⁷⁹Br³⁷ClN | ~ 292.96 | ~ 77.5 |

| [M+4]⁺ | ¹²C₁₃¹H₇⁸¹Br³⁷ClN | ~ 294.96 | ~ 24.2 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-Br and C-Cl bonds. researchgate.netnih.govchemicalbook.com

The spectrum of the parent phenanthridine shows prominent bands in the 1600-1400 cm⁻¹ region corresponding to the aromatic C=C and C=N stretching vibrations. researchgate.netnih.govchemicalbook.com Similar absorptions are expected for this compound. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, would be observed in the 900-700 cm⁻¹ region. The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 600 and 500 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C and C=N Stretch | 1620 - 1450 |

| Aromatic C-H Bending (out-of-plane) | 900 - 700 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. For this compound, with the molecular formula C₁₃H₇BrClN, the theoretical weight percentages of carbon, hydrogen, bromine, chlorine, and nitrogen can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical values to confirm the purity and empirical formula of the synthesized compound.

Table 4: Theoretical Elemental Composition of this compound (C₁₃H₇BrClN)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Weight Percentage (%) |

| Carbon (C) | 12.01 | 13 | 156.13 | 53.58 |

| Hydrogen (H) | 1.01 | 7 | 7.07 | 2.43 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 27.42 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 12.17 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.81 |

| Total | 292.56 | 100.00 |

Computational and Theoretical Investigations of 2 Bromo 6 Chlorophenanthridine

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems, in particular atoms, molecules, and the condensed phases.

Geometry Optimization and Energetic Profiles

In a typical study, the 3D structure of 2-Bromo-6-chlorophenanthridine would be optimized to find its most stable conformation (lowest energy state). This process involves calculating bond lengths, bond angles, and dihedral angles. The energetic profile, including the total energy of the optimized structure, would also be determined. These calculations are foundational for all other computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Vibrational Frequency Analysis

Theoretical vibrational frequencies are calculated to predict the infrared (IR) and Raman spectra of the molecule. This analysis helps in the identification of characteristic functional groups and provides confirmation that the optimized geometry corresponds to a true energy minimum. The calculated frequencies are often scaled to better match experimental data.

A sample data table for key vibrational modes would include:

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretching | Value Range |

| C=N stretching | Value |

| C-Cl stretching | Value |

| C-Br stretching | Value |

| Aromatic C=C stretching | Value Range |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

TDDFT is the primary method for calculating the properties of molecules in their electronically excited states. It is used to predict UV-Vis absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. This provides insight into the molecule's photophysical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations would be used to study the dynamic behavior of this compound over time. This could involve simulating its movement and interactions in a solvent (like water or an organic solvent) to understand its solvation properties and conformational flexibility in a condensed phase.

Charge Transport Studies

Computational and theoretical investigations into the charge transport properties of this compound are not available in the reviewed scientific literature. Detailed studies concerning key parameters that govern charge transport, such as reorganization energy and transfer integrals for hole and electron transport, have not been reported for this specific compound.

The reorganization energy is a critical parameter in the Marcus theory of electron transfer, quantifying the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. Lower reorganization energies are generally associated with higher charge mobility. Similarly, the transfer integral, which describes the electronic coupling between adjacent molecules, is a primary determinant of how efficiently charge can move through a material.

Without computational studies, such as those employing Density Functional Theory (DFT) or other quantum chemical methods, it is not possible to provide quantitative data on the charge transport characteristics of this compound. Consequently, data tables detailing its hole and electron reorganization energies or its transfer integrals for various molecular packing motifs cannot be generated. Further theoretical research would be necessary to elucidate the potential of this compound as a charge-transporting material in organic electronics.

Exploration of Advanced Applications and Materials Science Contributions

Role as Ligands in Supramolecular and Coordination Chemistry

The nitrogen atom in the phenanthridine (B189435) ring of 2-Bromo-6-chlorophenanthridine allows it to act as a ligand, coordinating with metal ions to form complex structures. The presence of halogen substituents offers sites for further functionalization, enabling the creation of sophisticated ligands for supramolecular assemblies and coordination polymers. These tailored ligands can direct the assembly of intricate architectures with specific functions.

Extended Metal Atom Chains (EMACs) are molecular wires consisting of a linear arrangement of metal atoms held together by direct metal-metal bonds. digitellinc.com These structures are typically supported by helical ligands that wrap around the metal chain. While oligopyridylamines are commonly used for this purpose, phenanthridine-based ligands offer a larger, more rigid framework that can influence the electronic and magnetic properties of the resulting EMAC.

The synthesis of EMACs is a challenging endeavor due to the delicate nature of metal-metal bonds. sigmaaldrich.com The design of the supporting ligand is crucial for stabilizing the linear metal chain. Phenanthridine derivatives, by virtue of their extended π-system, can participate in stabilizing electronic interactions with the metal centers. Although direct synthesis of EMACs using this compound as a primary ligand is not yet extensively documented, its potential is significant. The bromo and chloro groups can be utilized to link multiple phenanthridine units, creating multidentate ligands capable of encapsulating and stabilizing the metal atom chain.

| Ligand Type | Metal Chain | Potential Properties |

| Oligopyridylamines | First-row transition metals | Magnetic and electronic conductivity |

| Phenanthridine-based | First and second-row transition metals | Enhanced stability, tunable electronic properties |

Potential in Organic Electronics and Photonics (e.g., as π-extended systems)

The phenanthridine core is an example of a π-extended system, which is a key feature for materials used in organic electronics and photonics. researchgate.net Such systems possess delocalized π-electrons, which are responsible for their electronic and optical properties, including charge transport and light emission.

Benzannulation, the fusion of a benzene (B151609) ring to a heterocyclic core, as in phenanthridine, extends the conjugated π-system. researchgate.net This extension generally leads to a smaller HOMO-LUMO gap, which can shift the absorption and emission of light to longer wavelengths. The specific substitution pattern of this compound, with its electron-withdrawing halogen atoms, can further modulate these electronic properties. These features make it a promising candidate for incorporation into:

Organic Light-Emitting Diodes (OLEDs): As a component of the emissive layer or as a host material. The rigid structure of the phenanthridine core can contribute to high quantum efficiencies.

Organic Field-Effect Transistors (OFETs): The ability to form ordered structures through π-π stacking is crucial for efficient charge transport.

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials, where its electronic properties can be tuned to optimize light absorption and charge separation.

The development of N-heterocyclic carbene ligand precursors bearing a π-extended phenanthridine unit highlights the interest in these systems for creating luminescent materials. researchgate.net

Catalytic Applications (e.g., as components of catalytic systems)

Coordination complexes of phenanthridine-based ligands have shown promise in various catalytic reactions. researchgate.net The this compound molecule can serve as a precursor to more complex ligands for catalysis. The halogen atoms provide reactive sites for palladium-catalyzed cross-coupling reactions, allowing for the attachment of other functional groups or phosphine (B1218219) moieties to create bidentate or pincer-type ligands.

Complexes formed from (6-halo)phenanthridines have been utilized in:

Nickel-catalyzed direct alkylation of C-H bonds in azoles. researchgate.net

Acceptorless dehydrogenative coupling reactions. researchgate.net

Ruthenium-catalyzed synthesis of N-heterocycles. researchgate.net

The electronic and steric environment around the metal center, which is dictated by the ligand, is critical for the efficiency and selectivity of the catalyst. The specific 2-bromo-6-chloro substitution pattern on the phenanthridine backbone can influence these properties, potentially leading to catalysts with enhanced activity or novel reactivity.

| Catalytic Reaction | Metal Center | Ligand Precursor |

| C-H Alkylation | Nickel | (6-halo)phenanthridine |

| Dehydrogenative Coupling | Nickel | (6-halo)phenanthridine |

| N-heterocycle Synthesis | Ruthenium | Phenanthridine-containing P^N ligands |

Mechanistic Investigations of Biological Interactions Strictly Non Clinical

Molecular Target Identification and Binding Modes

Specific molecular targets for 2-Bromo-6-chlorophenanthridine have not been definitively identified in the existing literature. However, for the broader class of phenanthridine (B189435) and benzo[c]phenanthridine (B1199836) alkaloids, a primary mode of action involves interaction with nucleic acids and proteins. As planar, polyaromatic molecules, phenanthridine derivatives are known to intercalate into DNA. Beyond DNA, certain phenanthridine-based compounds have been shown to target proteins. For instance, some derivatives act as inhibitors of pro-survival proteins like Bcl-XL, indicating that specific structural motifs can confer binding affinity to protein targets. The identification of precise molecular targets for any given compound typically involves techniques such as affinity chromatography, mass spectrometry, and molecular docking studies, which have not been reported for this compound.

DNA Interaction Mechanisms of Related Polyaromatic Systems

The planar structure of the phenanthridine core is a key determinant of its interaction with DNA. The primary mechanism of interaction for many phenanthridine derivatives is DNA intercalation, where the flat aromatic ring system inserts itself between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity. The stability and specificity of this interaction are influenced by the substituents on the phenanthridine ring. While direct studies on this compound are lacking, it is plausible that it would also exhibit DNA intercalating properties, a hallmark of the phenanthridine class of compounds.

Enzyme Modulation and Inhibition Pathways

The ability of phenanthridine derivatives to modulate enzyme activity is another area of interest. Some benzo[c]phenanthridine alkaloids have been found to inhibit enzymes such as topoisomerases, which are critical for managing DNA topology during replication and transcription. By inhibiting these enzymes, these compounds can induce DNA damage and trigger cell death pathways. The specific inhibitory profile and potency of a phenanthridine derivative are highly dependent on its substitution pattern. The bromine and chlorine substituents on the this compound ring would be expected to influence its electronic and steric properties, and thus its potential interactions with enzyme active sites. However, without experimental data, the specific enzymes modulated by this compound and the pathways of inhibition remain speculative.

Structure-Activity Relationships (SAR) from a Mechanistic Perspective

Structure-activity relationship (SAR) studies on phenanthridine derivatives have revealed that modifications to the core structure significantly impact their biological activity. For example, the presence and position of substituents can affect DNA binding affinity, enzyme inhibitory potency, and cytotoxicity. In a study of phenanthridine-based Bcl-XL inhibitors, specific structural motifs were found to be crucial for determining the binding site and inhibitory activity. The introduction of halogen atoms, such as bromine and chlorine in this compound, can alter the molecule's lipophilicity, electronic distribution, and potential for hydrogen bonding, all of which can influence its interaction with biological targets. A systematic analysis of a series of halogenated phenanthridines would be necessary to elucidate the specific contribution of the bromo and chloro substituents to the mechanistic activity of this compound.

Cell Cycle Perturbation and Apoptosis Induction Mechanisms in Model Systems

Many biologically active phenanthridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.gov The interference with DNA replication and other cellular processes, often initiated by DNA intercalation or enzyme inhibition, can trigger cellular stress responses that lead to a halt in the cell cycle, typically at the G2/M phase. nih.gov This cell cycle arrest can provide an opportunity for the cell to repair damage, but if the damage is too severe, it can lead to the initiation of apoptosis, or programmed cell death. Active phenanthridine compounds have been observed to increase levels of the p53 tumor suppressor protein and cause the cleavage of PARP-1, a hallmark of apoptosis. nih.gov While it is plausible that this compound could exert similar effects, specific studies on its impact on cell cycle progression and apoptosis in model systems are needed for confirmation.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of the phenanthridine (B189435) core has evolved significantly from classical methods that often required harsh conditions and produced low yields. wikipedia.org Future research on 2-Bromo-6-chlorophenanthridine will likely focus on the development of more efficient, sustainable, and versatile synthetic routes. Modern synthetic strategies that have shown promise for other substituted phenanthridines could be adapted for the specific synthesis of this di-halogenated derivative.

Palladium-catalyzed C-H activation and functionalization represent a powerful tool for constructing complex phenanthridines from readily available precursors. acs.orgbeilstein-journals.orgnih.govnih.gov A prospective route to this compound could involve the sequential C-H functionalization of a suitably substituted benzylamine (B48309) with an aryl iodide. nih.govnih.gov Furthermore, visible-light-induced metal-free synthesis of phenanthridines via C(sp³)–H activation of simple alkanes with aqueous H₂O₂ as a green oxidant offers an environmentally benign alternative. dlut.edu.cn The adaptation of such green chemistry approaches would be a significant advancement. dlut.edu.cn Cascade reactions, which allow for the formation of multiple bonds in a single operation, also present an efficient strategy. For instance, a Hendrickson reagent-initiated cascade annulation has been used for the synthesis of various phenanthridines under mild, metal-free conditions. thieme-connect.com

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Methodologies |

| Palladium-Catalyzed C-H Activation | High efficiency, regioselectivity, and functional group tolerance. | Picolinamide-directed sequential C-H functionalization. beilstein-journals.orgnih.govnih.gov |

| Visible-Light Photocatalysis | Mild reaction conditions, use of sustainable energy sources, metal-free. | Aerobic oxidative cyclization of 2-isocyanobiphenyls. rsc.orgsemanticscholar.org |

| Cascade Reactions | Increased atom economy, reduced waste, and operational simplicity. | Hendrickson reagent initiated annulation. thieme-connect.com |

| Transition Metal-Free Synthesis | Avoidance of toxic and expensive metal catalysts. | Base-promoted aerobic oxidation/homolytic aromatic substitution. researchgate.net |

Exploration of Advanced Functionalization and Derivatization Strategies

The presence of two distinct halogen atoms (bromine and chlorine) at the 2- and 6-positions of the phenanthridine core in this compound offers a versatile platform for post-synthetic modification. The differential reactivity of the C-Br and C-Cl bonds can be exploited to selectively introduce a wide range of functional groups, leading to a library of novel derivatives with tailored properties.

Future research will likely focus on leveraging transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-heteroatom bonds. The palladium-catalyzed picolinamide-directed C-H functionalization is another powerful strategy that could be employed to introduce substituents at other positions of the phenanthridine ring system. beilstein-journals.orgnih.govnih.gov Furthermore, the development of C-H activation/functionalization protocols that are regioselective for the phenanthridine core would open up new avenues for creating complex molecular architectures. acs.orgacs.org

| Functionalization Strategy | Target Position(s) | Potential Reagents and Catalysts |

| Suzuki Coupling | C2 (Br) and C6 (Cl) | Arylboronic acids, Pd catalysts (e.g., Pd(PPh₃)₄). |

| Buchwald-Hartwig Amination | C2 (Br) and C6 (Cl) | Amines, Pd catalysts with specialized ligands (e.g., BINAP). |

| C-H Arylation | Various positions on the phenanthridine core | Aryl halides, Pd catalysts (e.g., Pd(OAc)₂). acs.org |

| Radical Addition | C6 position | Various radical precursors, photoredox catalysts. semanticscholar.org |

Integration of Computational Methods for Predictive Design

The integration of computational chemistry is poised to accelerate the discovery and development of novel phenanthridine derivatives with desired properties. mdpi.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the electronic, optical, and photophysical properties of this compound and its derivatives. rsc.org Such computational insights can guide the rational design of new molecules for specific applications.

For instance, computational screening could be used to identify derivatives of this compound with optimal frontier molecular orbital energies for applications in organic electronics. rsc.org Similarly, molecular docking and molecular dynamics simulations could predict the binding affinity and mode of interaction of these compounds with biological targets, such as DNA or specific proteins, thereby guiding the design of new therapeutic agents. nih.gov The use of computational methods to design catalysts with enhanced activity and selectivity is also a rapidly growing field that could be applied to phenanthridine-based systems. nih.govethz.chbeilstein-institut.de

Expanding Applications in Catalysis and Advanced Materials

The unique electronic properties and rigid structure of the phenanthridine scaffold make it an attractive building block for advanced materials and a versatile ligand in catalysis. While specific applications for this compound have yet to be reported, the functionalization of its bromo and chloro substituents could lead to the development of novel materials and catalysts.

Phenanthroline derivatives, which are structurally related to phenanthridines, are well-known chelating ligands in coordination chemistry and have been used in a wide range of catalytic applications. d-nb.info By analogy, functionalized this compound derivatives could serve as ligands for transition metals, leading to new catalysts for organic synthesis. The extended π-conjugated system of phenanthridines also makes them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govgoogle.com The bromo and chloro substituents on this compound could be used as synthetic handles to construct larger, more complex organic electronic materials.

Deepening Mechanistic Understanding of Biological Interactions

Phenanthridine derivatives are known for their diverse biological activities, which are often attributed to their ability to interact with nucleic acids. wikipedia.orgbeilstein-journals.org Ethidium (B1194527) bromide and propidium (B1200493) iodide, for example, are widely used as DNA intercalating fluorescent dyes. wikipedia.org The presence of halogen atoms on the phenanthridine ring can significantly influence these interactions and modulate the biological activity of the compound.

Future research should focus on investigating the biological activities of this compound and its derivatives. Structure-activity relationship (SAR) studies on halogenated phenols have shown that the position and nature of the halogen substituent can significantly impact their inhibitory activity against protein tyrosine kinases. nih.gov Similar SAR studies on this compound derivatives could lead to the discovery of potent and selective enzyme inhibitors. Furthermore, detailed mechanistic studies, including biophysical techniques and computational modeling, will be crucial to understand how the bromo and chloro substituents influence the binding of these compounds to DNA and other biological macromolecules. nih.govnih.govmdpi.com This deeper understanding will be invaluable for the design of new therapeutic agents and molecular probes. The antimicrobial activity of other halogenated heterocyclic compounds also suggests a potential avenue of investigation for this compound. nih.gov

| Research Area | Potential Biological Target | Key Investigative Techniques |

| Anticancer Activity | DNA, RNA, Topoisomerases, Protein Kinases | Cell viability assays, fluorescence microscopy, molecular docking. nih.govnih.gov |

| Antimicrobial Activity | Bacterial and fungal enzymes, cell membranes | Minimum inhibitory concentration (MIC) assays, mechanism of action studies. nih.gov |

| Molecular Probes | Nucleic acid structures (e.g., G-quadruplexes) | Fluorescence spectroscopy, circular dichroism. mdpi.comresearchgate.net |

Q & A

Q. 1.1. What are the standard synthetic routes for 2-Bromo-6-chlorophenanthridine, and how can purity be optimized?

Synthesis typically involves halogenation or cross-coupling reactions. For example, bromination of phenanthridine derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions can introduce bromine at position 2, followed by chlorination via electrophilic substitution or metal-catalyzed coupling . Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures), validated by HPLC (>95% purity thresholds) .

Q. 1.2. How is this compound characterized spectroscopically?

Key techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, coupling constants for adjacent halogens) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 296.91 for CHBrClN) .

- Melting Point : Consistency with literature values (e.g., 80–82°C for analogous brominated phenanthridines) .

Q. 1.3. What safety protocols are essential for handling this compound?

Follow CLP Regulation (EC) No 1272/2008:

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods to mitigate inhalation risks.

- Store in sealed containers under inert atmospheres (N) to prevent degradation .

Advanced Research Questions

Q. 2.1. How can computational modeling predict reactivity trends in this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic effects of halogen substituents. For instance, bromine’s electron-withdrawing nature lowers HOMO energy, directing electrophilic attacks to position 6-chlorine . Molecular docking studies further predict binding affinities in medicinal chemistry applications (e.g., kinase inhibitors) .

Q. 2.2. What experimental strategies resolve contradictions in spectral data for halogenated phenanthridines?

Q. 2.3. How does this compound participate in catalytic cross-coupling reactions?

In Suzuki-Miyaura coupling, the bromine atom acts as a leaving group, reacting with aryl boronic acids in the presence of Pd(PPh) (1–5 mol%) and KCO in THF/HO (3:1) at 80°C. Chlorine at position 6 remains inert under these conditions, enabling selective functionalization .

Q. 2.4. What are the environmental implications of this compound’s bioconcentration potential?

Bioconcentration factors (BCF) can be estimated using logP values (calculated ~3.5 via ChemDraw). High logP suggests moderate bioaccumulation risk, necessitating biodegradation studies (e.g., OECD 301F) to assess persistence in aquatic systems .

Methodological and Ethical Considerations

Q. 3.1. How to design experiments for reproducibility in halogenated phenanthridine synthesis?

Q. 3.2. What ethical frameworks apply to publishing conflicting data on halogenated compounds?

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.